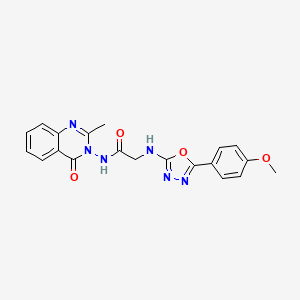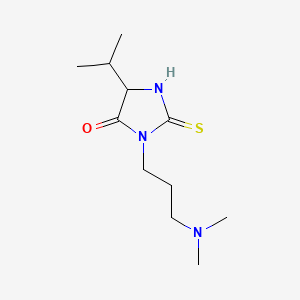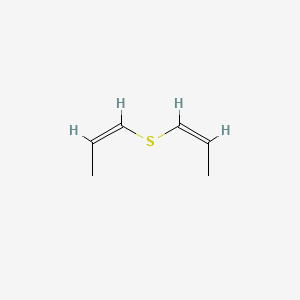
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is a synthetic xanthine derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a styryl group attached to the xanthine core. Xanthine derivatives are well-known for their biological activities, particularly as adenosine receptor antagonists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine typically involves the condensation of 7-methyl-1,3-dipropylxanthine with a suitable styryl precursor under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the styryl group or other parts of the molecule.
Substitution: The xanthine core allows for substitution reactions, particularly at the methyl and propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the xanthine core.
Aplicaciones Científicas De Investigación
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential as an adenosine receptor antagonist, which can influence various physiological processes.
Medicine: Explored for its potential therapeutic effects, particularly in neurological and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine primarily involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the effects of adenosine, leading to various physiological responses. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in processes such as neurotransmission, vasodilation, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
Uniqueness
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is unique due to its styryl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthine derivatives and contributes to its specific interactions with adenosine receptors.
Propiedades
Número CAS |
141807-86-5 |
|---|---|
Fórmula molecular |
C20H24N4O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
7-methyl-8-[(E)-2-phenylethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O2/c1-4-13-23-18-17(19(25)24(14-5-2)20(23)26)22(3)16(21-18)12-11-15-9-7-6-8-10-15/h6-12H,4-5,13-14H2,1-3H3/b12-11+ |
Clave InChI |
WDTJCQXFAJILPY-VAWYXSNFSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=CC=C3)C |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















